molecular formula C22H21BrN2O4S B6133778 N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Número de catálogo: B6133778
Peso molecular: 489.4 g/mol
Clave InChI: HLARWQBJKCFLCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG, and since then, it has been extensively studied for its various pharmacological properties.

Mecanismo De Acción

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the levels of cGMP, this compound 41-2272 can promote vasodilation and reduce inflammation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of smooth muscle cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can improve pulmonary hemodynamics and reduce pulmonary artery pressure in animal models of pulmonary hypertension.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to selectively target the cGMP signaling pathway and study its effects on various physiological processes. However, one limitation of using this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.

Direcciones Futuras

There are several future directions for research on N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is its potential use in treating other cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, there is ongoing research on developing more potent and selective sGC activators, which could have even greater therapeutic potential. Finally, there is interest in exploring the potential of this compound 41-2272 as a tool for studying the cGMP signaling pathway and its role in various physiological processes.

Métodos De Síntesis

The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves the reaction of 3-bromobenzylamine, 4-ethoxybenzaldehyde, and benzenesulfonyl chloride in the presence of a base. The resulting product is then treated with glycine to form the final compound. This synthesis method has been optimized over the years to improve yield and purity.

Aplicaciones Científicas De Investigación

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been studied for its potential therapeutic applications in various medical conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, which can be beneficial in treating certain diseases.

Propiedades

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-2-29-20-13-11-19(12-14-20)25(30(27,28)21-9-4-3-5-10-21)16-22(26)24-18-8-6-7-17(23)15-18/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLARWQBJKCFLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.